molecular formula C31H32N2O5 B016190 4'-Benzyloxy Carvedilol CAS No. 887352-95-6

4'-Benzyloxy Carvedilol

Cat. No. B016190
CAS RN: 887352-95-6
M. Wt: 512.6 g/mol
InChI Key: WFGLUJVTGHMGCX-UHFFFAOYSA-N
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Description

4'-Benzyloxy Carvedilol (4'-BC) is an important drug molecule in the family of β-blockers. It is a synthetic derivative of the natural compound carvedilol, which is used to treat hypertension and other cardiovascular diseases. 4'-BC is a versatile molecule, with applications in medicinal chemistry, biochemistry and pharmacology.

Scientific Research Applications

Cardiovascular Diseases Treatment

Carvedilol is a non-selective blocker of α- and β-adrenergic receptors used for clinically treating cardiovascular diseases such as hypertension, ischemic heart disease, and congestive heart failure . It reduces peripheral vascular resistance via vasodilation, and tachycardia is prevented .

Pediatric Use

Carvedilol is an ‘off-label’ β-blocker drug to treat cardiovascular diseases in children . Since Carvedilol is nearly insoluble in water, only solid forms are commercialized. Usually, Carvedilol tablets are manipulated to prepare an extemporaneous liquid formulation for children in hospitals .

Oral Liquid Formulation

A study has been conducted to improve the aqueous solubility of Carvedilol and develop an oral solution . The solubility and preliminary stability of Carvedilol in different pH media were assessed. Using malic acid as a solubility enhancer had satisfactory results .

Stability of Carvedilol Solution

The chemical, physical, and microbiological stability of 1 mg/mL Carvedilol–malic acid solution was studied . A 1 mg/mL Carvedilol solution containing malic acid was stable for up to 12 months at 25 °C and 30 °C and 6 months at 40 °C .

Buccal Anti-Hypertensive Delivery

Oral administration of Carvedilol showed poor bioavailability (25%), which might be ascribed to its extensive first-pass metabolism . Buccal delivery is known to boost drugs bioavailability .

Nanosponge Formulation

A study aimed to investigate the efficacy of bilosomes-based mucoadhesive Carvedilol nanosponge for enhancing the oral bioavailability of Carvedilol . The optimized formula was incorporated into a carboxymethyl cellulose/hydroxypropyl cellulose (CMC/HPC) composite mixture to obtain buccal nanosponge enriched with Carvedilol bilosomes .

properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGLUJVTGHMGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412119
Record name 4'-Benzyloxy Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Benzyloxy Carvedilol

CAS RN

887352-95-6
Record name 4'-Benzyloxy Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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